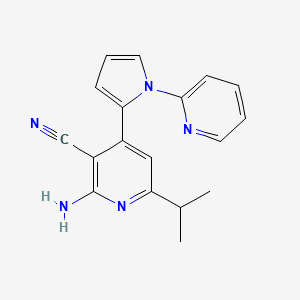amine hydrochloride](/img/structure/B5361008.png)
[4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride, also known as AEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AEA is a selective agonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes, including inflammation, pain, and cancer progression.
Wirkmechanismus
[4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride acts as a selective agonist of the GPR55 receptor, which is expressed in various tissues, including the brain, immune system, and cancer cells. Activation of GPR55 by this compound leads to the activation of intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in various physiological processes, including inflammation, pain, and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to reduce the activation of microglia, immune cells in the brain that are involved in neuroinflammation. This compound has also been shown to reduce pain in animal models of neuropathic and inflammatory pain. Finally, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the GPR55 receptor, which allows for the specific targeting of this receptor in various physiological processes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for [4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, including increased solubility and bioavailability. Additionally, further research is needed to elucidate the role of the GPR55 receptor in various physiological processes and diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound and its analogs in humans.
Synthesemethoden
The synthesis of [4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with 4-pyridinylmethylamine in the presence of a reducing agent and a catalyst. The reaction results in the formation of this compound hydrochloride, which is a white crystalline powder. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[4-(allyloxy)-3-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride has been studied extensively for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis and colitis. This compound has also been shown to reduce pain in animal models of neuropathic and inflammatory pain. Additionally, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-3-11-22-17-6-5-16(12-18(17)21-4-2)14-20-13-15-7-9-19-10-8-15;/h3,5-10,12,20H,1,4,11,13-14H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFGTYKINDTRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(3-methylbenzyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5360926.png)
![2-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5360944.png)
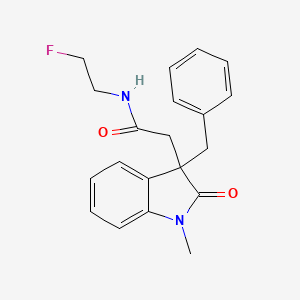
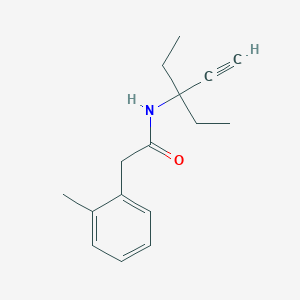
![3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5360956.png)
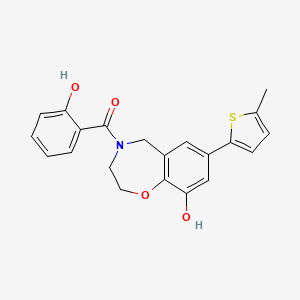
![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)
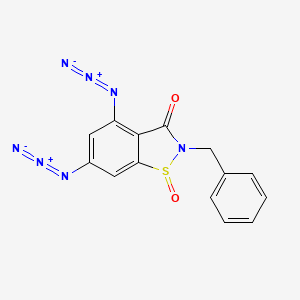
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5360979.png)
![N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5360986.png)
![6-(2-hydroxyethyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5360995.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5361010.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361018.png)
